molecular formula C15H9NOS2 B14143288 2-Phenyl[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium-3-olate CAS No. 66085-20-9

2-Phenyl[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium-3-olate

Cat. No.: B14143288
CAS No.: 66085-20-9
M. Wt: 283.4 g/mol
InChI Key: RZVXBHNKEOOPDG-UHFFFAOYSA-N
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Description

2-Phenyl[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium-3-olate is a complex heterocyclic compound that features a fused ring system containing both thiazole and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium-3-olate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-haloketones, followed by cyclization to form the thiazole ring. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium-3-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-Phenyl[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium-3-olate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium-3-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis. The pathways involved often include signal transduction cascades and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium-3-olate is unique due to its fused ring system that combines the structural features of both thiazole and benzothiazole. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

CAS No.

66085-20-9

Molecular Formula

C15H9NOS2

Molecular Weight

283.4 g/mol

IUPAC Name

2-phenyl-[1,3]thiazolo[2,3-b][1,3]benzothiazol-1-one

InChI

InChI=1S/C15H9NOS2/c17-14-13(10-6-2-1-3-7-10)19-15-16(14)11-8-4-5-9-12(11)18-15/h1-9H

InChI Key

RZVXBHNKEOOPDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=S=C3N(C2=O)C4=CC=CC=C4S3

Origin of Product

United States

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